8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core substituted with a piperazine ring and a phenylpyrrolidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and purine moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The piperazine and phenylpyrrolidinyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Paraxanthine: A metabolite of caffeine with similar pharmacological effects
Uniqueness
8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a piperazine and phenylpyrrolidinyl group sets it apart from other similar compounds, offering potential for novel applications in various fields .
Properties
Molecular Formula |
C21H23N7O4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H23N7O4/c1-24-17-16(19(31)25(2)21(24)32)22-20(23-17)27-10-8-26(9-11-27)14-12-15(29)28(18(14)30)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,22,23) |
InChI Key |
QFSMHBBMPAYOTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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